

An In-Depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Biphenylmethanol**

Cat. No.: **B1359950**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylmethanol, with the CAS number 2928-43-0, is an aromatic alcohol that serves as a crucial building block in organic synthesis.^{[1][2]} Its unique structural motif, featuring a hydroxymethyl group ortho to a phenyl substituent on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of **2-biphenylmethanol**, including its physicochemical properties, synthesis methodologies, key applications in research and industry—particularly in drug development—and essential safety and handling information.

Core Properties of 2-Biphenylmethanol

A thorough understanding of the physical and chemical properties of **2-biphenylmethanol** is fundamental for its effective use in research and development.

Physicochemical Data

Property	Value	Source
CAS Number	2928-43-0	[1] [2]
Molecular Formula	C ₁₃ H ₁₂ O	[1] [2]
Molecular Weight	184.23 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[Thermo Fisher Scientific]
Melting Point	45-51 °C	[Thermo Fisher Scientific]
Boiling Point	96 °C at 0.04 mmHg	[Thermo Fisher Scientific]
Synonyms	[1,1'-Biphenyl]-2-ylmethanol, o- Phenylbenzyl alcohol, 2- (Hydroxymethyl)biphenyl	[1] [2]


Synthesis of 2-Biphenylmethanol

The synthesis of **2-biphenylmethanol** can be achieved through several strategic approaches in organic chemistry. The most prominent methods involve the formation of the biphenyl linkage via cross-coupling reactions or the functionalization of a pre-existing biphenyl scaffold.

Grignard Reaction Approach

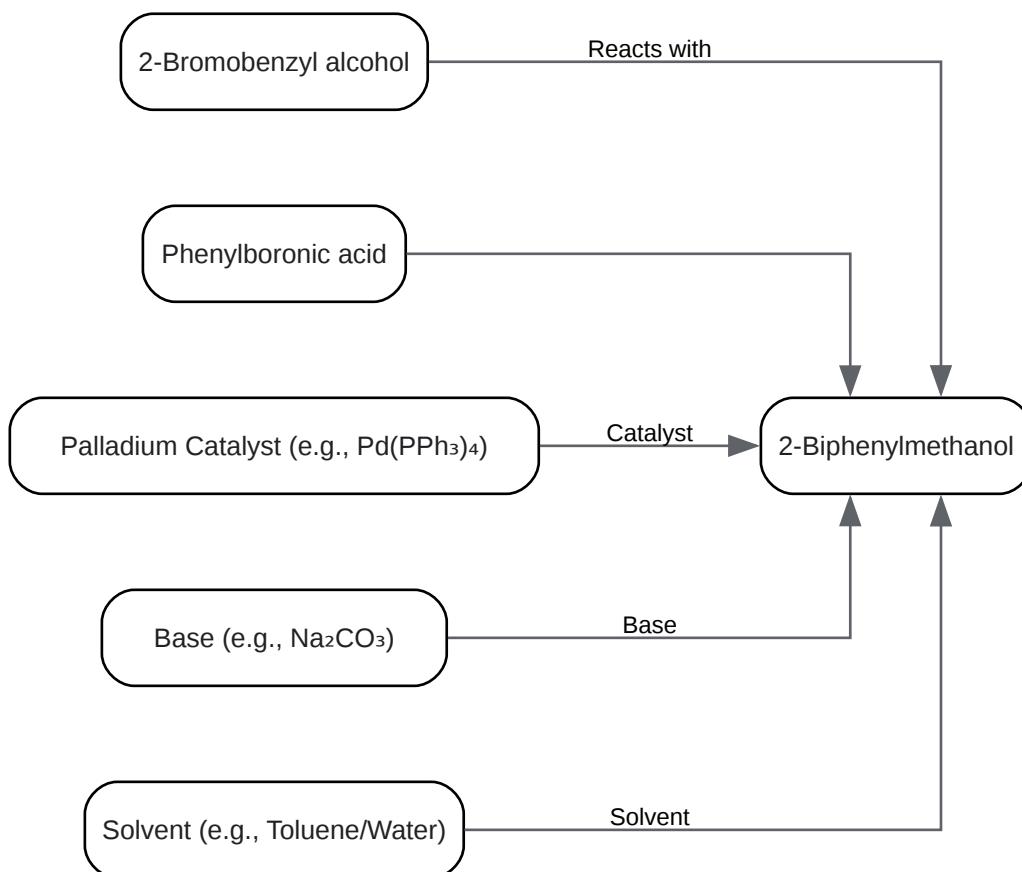
The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds. In the context of **2-biphenylmethanol** synthesis, a Grignard reagent derived from a 2-halobiphenyl derivative can be reacted with a suitable source of formaldehyde.

Conceptual Workflow for Grignard-based Synthesis:

[Click to download full resolution via product page](#)

Caption: Grignard reaction pathway for **2-Biphenylmethanol** synthesis.

Experimental Protocol (Illustrative):


- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromobiphenyl in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed, resulting in the formation of 2-biphenylmagnesium bromide.
- Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C. Add a source of formaldehyde, such as paraformaldehyde or trioxane, portion-wise while maintaining the temperature.
- Workup: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to yield pure **2-biphenylmethanol**.

Suzuki Coupling Reaction

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the construction of biaryl systems.[3][4] This method can be adapted for the synthesis of **2-biphenylmethanol**.

Conceptual Workflow for Suzuki Coupling-based Synthesis:

[Click to download full resolution via product page](#)

Caption: Suzuki coupling pathway for **2-Biphenylmethanol** synthesis.

Experimental Protocol (Illustrative):

- Reaction Setup: In a round-bottom flask, combine 2-bromobenzyl alcohol, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g.,

sodium carbonate).

- Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for several minutes.
- Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain **2-biphenylmethanol**.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of **2-biphenylmethanol**, possessing both a nucleophilic hydroxyl group and a sterically demanding biphenyl framework, makes it a valuable synthon in the synthesis of various target molecules.

While specific examples directly citing **2-biphenylmethanol** in the synthesis of marketed drugs are not readily available in the public domain, its structural motif is present in numerous biologically active compounds. Its derivatives are explored in medicinal chemistry for their potential as therapeutic agents. For instance, the related compound, 2-methyl-3-biphenylmethanol, is a known intermediate in the synthesis of the insecticide bifenthrin and has been investigated for the preparation of PD-L1 inhibitors in cancer therapy.^[5] This highlights the potential of the biphenylmethanol scaffold in the development of bioactive molecules.

In a broader context of organic synthesis, **2-biphenylmethanol** is utilized in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives. These products can then undergo further transformations, such as cycloaddition reactions, to generate complex polycyclic aromatic systems.

Spectroscopic Characterization

The identity and purity of **2-biphenylmethanol** are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **2-biphenylmethanol** is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The aromatic region will display complex splitting patterns due to the coupling between adjacent protons. The methylene protons typically appear as a singlet due to the absence of adjacent protons. The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent.
- ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbon atoms of the biphenyl framework and the methylene carbon. The number of signals in the aromatic region will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of **2-biphenylmethanol** will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the fingerprint region, usually between 1000 and 1260 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-biphenylmethanol**.

- Hazard Identification: While comprehensive toxicological data is not extensively available, it is prudent to treat **2-biphenylmethanol** as a potentially hazardous substance. It may cause skin and eye irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound.
- Handling: Handle **2-biphenylmethanol** in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - In case of skin contact: Immediately wash with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air.
 - If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

2-Biphenylmethanol is a versatile and valuable building block in organic synthesis with significant potential in the development of new materials and pharmaceuticals. Its synthesis can be reliably achieved through established methods like the Grignard reaction and Suzuki coupling. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. As research continues to uncover new applications for biphenyl-containing molecules, the importance of key intermediates like **2-biphenylmethanol** is likely to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1,1'-Biphenyl)-2-methanol | C13H12O | CID 76229 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Biphenylmethanol, 98% | Fisher Scientific [fishersci.ca]
- 3. CN102603485A - Preparation method of 2-methyl-3-biphenylmethanol - Google Patents
[patents.google.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359950#2-biphenylmethanol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com